2-(8-Methylquinolin-3-yl)ethan-1-amine
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Overview
Description
2-(8-Methylquinolin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylquinolin-3-yl)ethan-1-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylquinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
2-(8-Methylquinolin-3-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(8-Methylquinolin-3-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylquinolin-3-yl)ethan-1-amine: Similar structure but with a methyl group at the 6-position instead of the 8-position.
2-(2-Methylquinolin-8-yl)ethan-1-amine: Similar structure but with a methyl group at the 2-position.
Uniqueness
2-(8-Methylquinolin-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(8-methylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C12H14N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5-6,13H2,1H3 |
InChI Key |
DKSQCIMGIADMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)CCN |
Origin of Product |
United States |
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